2H-3,4'-bi-1,2,4-triazole

Coordination Chemistry MOF Magnetic Materials

2H-3,4'-bi-1,2,4-triazole (CAS 68984-29-2) is the asymmetric 3,4'-bi-triazole isomer that outperforms mono-1,2,4-triazoles in building 3D coordination polymers and in high-temperature corrosion inhibition (stable to 55°C in NaCl). Its two distinct metal-binding sites and defined N1H tautomeric state enable unique magnetic MOFs and validate computational models—capabilities unattainable with simpler triazole ligands. Streamlined cyclocondensation synthesis supports cost-effective multigram supply. Choose this compound when application-specific performance, not generic substitution, drives project success.

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 68984-29-2
Cat. No. B1332004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-3,4'-bi-1,2,4-triazole
CAS68984-29-2
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)N2C=NN=C2
InChIInChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9)
InChIKeyLUSKRWPZZNTOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-3,4'-bi-1,2,4-triazole (CAS 68984-29-2) Procurement Baseline: Properties and Availability for Research


2H-3,4'-bi-1,2,4-triazole (CAS 68984-29-2) is a heterocyclic compound composed of two 1,2,4-triazole rings linked via a C–N bond. It is commercially available at purities ≥95% and is supplied by multiple chemical vendors. The compound exhibits a melting point of 300–302 °C with decomposition [1], and has a predicted LogP of –0.99, indicating hydrophilic character . These baseline physicochemical parameters serve as reference points for evaluating its suitability as a building block, ligand, or additive relative to structurally related analogs.

Why 2H-3,4'-bi-1,2,4-triazole Cannot Be Substituted with Simple Triazole Analogs: Structural and Functional Implications


Generic substitution with mono-1,2,4-triazole or other triazole derivatives fails because the bi-triazole architecture introduces two critical differentiating features: (1) an additional metal-binding site that enables multidentate coordination modes unattainable with simple triazoles [1], and (2) distinct electronic conjugation across the inter-ring C–N bond that alters proton lability and tautomeric equilibria [2]. These structural features directly modulate performance in applications ranging from coordination polymer synthesis to corrosion inhibition, where simple triazoles such as 1,2,4-triazole or 3-amino-1,2,4-triazole exhibit quantitatively different behavior.

2H-3,4'-bi-1,2,4-triazole Evidence Guide: Quantitative Differentiation from Closest Analogs


Ligand Versatility: 3,4'-Bi-1,2,4-triazole Enables Unique 3D Coordination Frameworks vs. Mono-Triazole Ligands

The asymmetric 3,4'-bi-1,2,4-triazole (Hbtr) ligand acts as a μ₃-bridging ligand in [Mn(btr)₂]ₙ, forming a three-dimensional (3,6)-connected topological framework with long-range magnetic ordering below T = 2.6 K [1]. In contrast, simple 1,2,4-triazole typically yields lower-dimensional coordination polymers or discrete complexes, limiting the diversity of attainable network topologies. The μ₃-bridging capacity of 3,4'-bi-1,2,4-triazole is a direct consequence of its two triazole rings linked via a C–N bond, providing three potential nitrogen coordination sites, whereas mono-triazole ligands offer at most two.

Coordination Chemistry MOF Magnetic Materials

Corrosion Inhibition Efficiency: 3,4'-Bi-1,2,4-triazole vs. 1,2,4-Triazole on Copper in NaCl

3,4'-Bi-1,2,4-triazole (bTA) functions as a mixed-type corrosion inhibitor for copper in 3% NaCl solution, maintaining inhibition efficacy at temperatures up to 55 °C [1]. Polarization studies demonstrate that inhibition efficiency increases with decreasing temperature, a trend consistent with chemisorption behavior [2]. In direct comparative studies, 1,2,4-triazole and its simple amino-substituted derivatives exhibit lower inhibition efficiencies on copper under similar conditions [3], likely due to the additional adsorption site and enhanced electron density provided by the bi-triazole structure.

Corrosion Science Electrochemistry Materials Protection

Tautomeric and Conformational Stability: 3,4'-Bi-1,2,4-triazole vs. 4,4'-Bi-1,2,4-triazole Isomers

DFT calculations at the B3-LYP/6-31+G* level reveal that 3,4'-bi-1,2,4-triazole adopts a planar aromatic structure with an inter-ring C–N bond that is intermediate between single and double bond character [1]. The N1H tautomeric form is the only observable species in the solid state and is the most favored in the gas phase [2]. In contrast, the 4,4'-bi-1,2,4-triazole isomer exhibits different tautomeric equilibria due to the N4–N4' linkage, resulting in distinct coordination chemistry and electronic properties [3].

Computational Chemistry Vibrational Spectroscopy Tautomerism

Synthetic Efficiency: 3,4'-Bi-1,2,4-triazole via Hydrazonoyl Halide Cyclocondensation vs. Multi-Step Routes

3,4'-Bi-1,2,4-triazole can be synthesized via cyclocondensation of diamines with acyl chlorides using hydrazonoyl halides, a method that offers a concise alternative to multi-step routes requiring protection/deprotection sequences [1]. In comparative synthetic studies, this approach reduces the number of synthetic steps by 2–3 relative to traditional bis-triazole syntheses that rely on separate ring-formation steps [2].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

2H-3,4'-bi-1,2,4-triazole: High-Value Application Scenarios for Procurement Decisions


Coordination Polymer and MOF Synthesis: Leveraging μ₃-Bridging Capability for 3D Magnetic Frameworks

The asymmetric 3,4'-bi-1,2,4-triazole ligand enables construction of three-dimensional coordination polymers with unique magnetic properties, as demonstrated by the [Mn(btr)₂]ₙ framework exhibiting long-range ordering at 2.6 K [1]. This structural outcome cannot be replicated with mono-1,2,4-triazole ligands, which generally yield lower-dimensional networks. Procurement of 2H-3,4'-bi-1,2,4-triazole is therefore justified for projects targeting high-dimensionality MOFs, spin-canted antiferromagnets, or porous magnetic materials.

Copper Corrosion Protection in Saline Environments: Mixed-Type Inhibition with Elevated Temperature Stability

3,4'-Bi-1,2,4-triazole provides effective copper corrosion inhibition in 3% NaCl at temperatures up to 55 °C, acting as a mixed-type inhibitor [1]. This performance advantage over simpler triazoles, which show declining efficiency above 40 °C, makes the compound suitable for industrial cooling water systems, marine heat exchangers, or electronic component protection where sustained corrosion resistance is required.

Computational Modeling and Spectroscopic Benchmarking: Well-Defined Tautomer for Force Field Validation

The well-defined N1H tautomeric state and planar aromatic structure of 3,4'-bi-1,2,4-triazole make it an ideal benchmark for validating computational methods in heterocyclic chemistry [1]. Its exclusive solid-state tautomer simplifies experimental interpretation, enabling reliable comparison of DFT-predicted vibrational frequencies with experimental IR/Raman data. Researchers developing force fields or studying tautomerism in nitrogen-rich heterocycles should prioritize this compound over isomers with ambiguous tautomeric equilibria.

Efficient Synthesis of Bi-Triazole Building Blocks: Reduced Step Count and Higher Throughput

The hydrazonoyl halide cyclocondensation route to 3,4'-bi-1,2,4-triazole reduces synthetic step count by 2–3 steps compared to sequential triazole-forming methods [1]. This streamlined synthesis supports higher throughput and lower cost for medicinal chemistry campaigns or materials discovery programs requiring multigram quantities of bi-triazole intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-3,4'-bi-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.